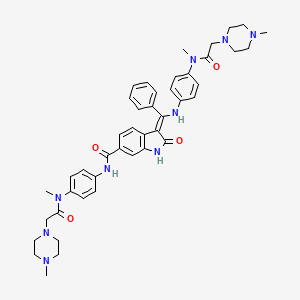
Nintedanib Impurity F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nintedanib Impurity F is a process-related impurity associated with the synthesis of Nintedanib, a tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer. Impurities like this compound are crucial for understanding the purity, safety, and efficacy of pharmaceutical products .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Nintedanib Impurity F involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C. The reaction typically takes 2-5 hours, after which the reaction mixture is cooled, and the solid product is filtered and washed with methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the consistency and purity of the impurity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for the identification and quantification of the impurity .
化学反应分析
Types of Reactions
Nintedanib Impurity F undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Nintedanib Impurity F has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Nintedanib.
Analytical Chemistry: Employed in the identification and quantification of impurities in pharmaceutical formulations.
Toxicological Studies: Assessed for its potential toxicological effects to ensure the safety of pharmaceutical products.
作用机制
The mechanism of action of Nintedanib Impurity F is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. it is structurally related to Nintedanib, which inhibits multiple tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. These receptors play a role in angiogenesis and fibrosis .
相似化合物的比较
Similar Compounds
Nintedanib: The parent compound, used for treating idiopathic pulmonary fibrosis and non-small cell lung cancer.
Pirfenidone: Another drug used for idiopathic pulmonary fibrosis, with a different mechanism of action.
Nintedanib Esylate: A salt form of Nintedanib used in pharmaceutical formulations
Uniqueness
Nintedanib Impurity F is unique in its structural properties and its role as a process-related impurity. Its identification and quantification are essential for ensuring the purity and safety of Nintedanib formulations .
属性
分子式 |
C44H51N9O4 |
|---|---|
分子量 |
769.9 g/mol |
IUPAC 名称 |
(3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-2-oxo-1H-indole-6-carboxamide |
InChI |
InChI=1S/C44H51N9O4/c1-48-20-24-52(25-21-48)29-39(54)50(3)35-15-11-33(12-16-35)45-42(31-8-6-5-7-9-31)41-37-19-10-32(28-38(37)47-44(41)57)43(56)46-34-13-17-36(18-14-34)51(4)40(55)30-53-26-22-49(2)23-27-53/h5-19,28,45H,20-27,29-30H2,1-4H3,(H,46,56)(H,47,57)/b42-41- |
InChI 键 |
WNVNYYLTQWQGEU-DYFOJMMBSA-N |
手性 SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)/C7=CC=CC=C7 |
规范 SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


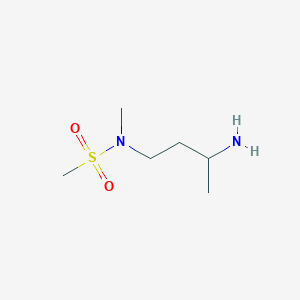
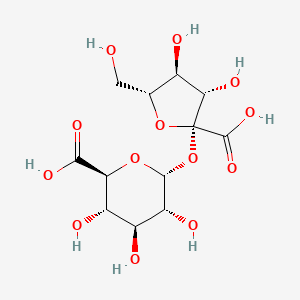
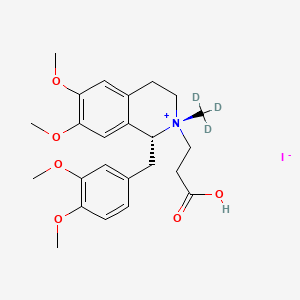
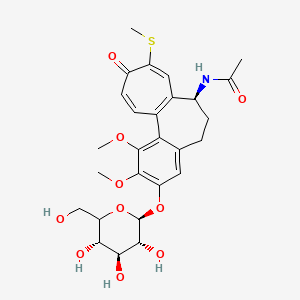
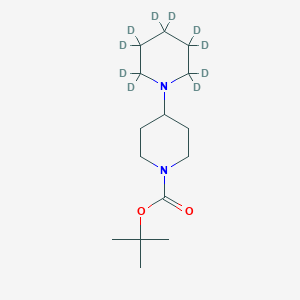

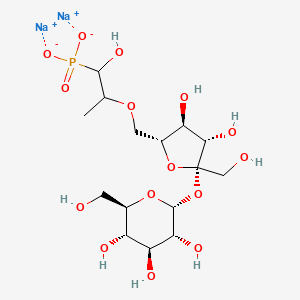



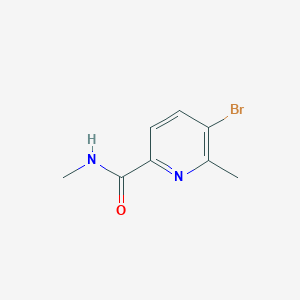
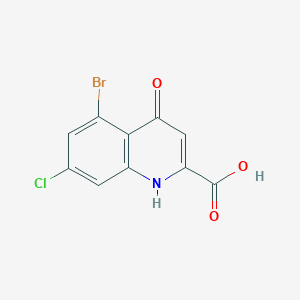
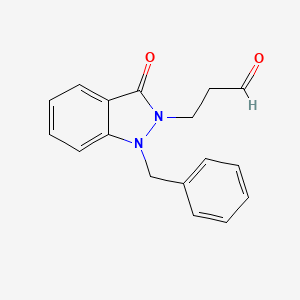
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
